molecular formula C18H13N3O4 B277991 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Cat. No. B277991
M. Wt: 335.3 g/mol
InChI Key: YYHRNHNYZGDFFQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide, also known as OXSI-2, is a small molecule inhibitor that has shown potential in various scientific research applications. OXSI-2 is a potent and selective inhibitor of the serine/threonine-protein kinase TBK1, which plays a crucial role in several cellular processes, including inflammation, immunity, and cancer.

Mechanism of Action

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide acts as a competitive inhibitor of TBK1 by binding to the kinase domain of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of TBK1-mediated signaling pathways. The inhibition of TBK1 has been shown to reduce the production of pro-inflammatory cytokines and promote the activation of anti-tumor immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide inhibits the phosphorylation of IRF3 and STAT1, leading to the downregulation of pro-inflammatory cytokines such as IFN-β and IL-6. In vivo studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide can suppress the growth of tumors and reduce the severity of inflammatory diseases in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in lab experiments include its high potency and selectivity for TBK1, which allows for the specific inhibition of TBK1-mediated signaling pathways. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is also commercially available, making it easily accessible for researchers. However, the limitations of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include its potential off-target effects and the need for further studies to determine its safety and efficacy in clinical settings.

Future Directions

For the research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include the development of more potent and selective inhibitors of TBK1, the investigation of the potential use of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in combination with other therapies for cancer and inflammatory diseases, and the exploration of the role of TBK1 in other cellular processes. Further studies are also needed to determine the safety and efficacy of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in clinical settings and to identify potential biomarkers for patient stratification.

Synthesis Methods

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide involves a multistep process that includes the preparation of various intermediate compounds. The final step involves the coupling of the furan-2-carboxamide with the cyclohexadienone moiety, followed by the addition of the oxazolopyridine group. The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available.

Scientific Research Applications

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been used in various scientific research applications, including the study of TBK1 signaling pathways and the development of potential therapies for cancer and inflammatory diseases. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been shown to inhibit the phosphorylation of downstream targets of TBK1, such as IRF3 and STAT1, which are involved in the regulation of immune responses.

properties

Product Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9H,1H3,(H,19,21)(H,20,23)/b18-12+

InChI Key

YYHRNHNYZGDFFQ-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C4=CC=CO4

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.